molecular formula C17H17ClO B12969066 4'-(tert-Butyl)-[1,1'-biphenyl]-4-carbonyl chloride

4'-(tert-Butyl)-[1,1'-biphenyl]-4-carbonyl chloride

Cat. No.: B12969066
M. Wt: 272.8 g/mol
InChI Key: SKMQYFILMNZECN-UHFFFAOYSA-N
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Description

4’-(tert-Butyl)-[1,1’-biphenyl]-4-carbonyl chloride is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a tert-butyl group and a carbonyl chloride group attached to the biphenyl structure. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(tert-Butyl)-[1,1’-biphenyl]-4-carbonyl chloride can be achieved through several methods. One common method involves the reaction of 4-tert-butylbenzoyl chloride with biphenyl under specific conditions. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves the chlorination of 4-tert-butylbenzoyl chloride. The process includes the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4’-(tert-Butyl)-[1,1’-biphenyl]-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-(tert-Butyl)-[1,1’-biphenyl]-4-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’-(tert-Butyl)-[1,1’-biphenyl]-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an acylating agent, reacting with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which is useful in various biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(tert-Butyl)-[1,1’-biphenyl]-4-carbonyl chloride is unique due to the presence of both the tert-butyl group and the carbonyl chloride group on the biphenyl structure. This combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C17H17ClO

Molecular Weight

272.8 g/mol

IUPAC Name

4-(4-tert-butylphenyl)benzoyl chloride

InChI

InChI=1S/C17H17ClO/c1-17(2,3)15-10-8-13(9-11-15)12-4-6-14(7-5-12)16(18)19/h4-11H,1-3H3

InChI Key

SKMQYFILMNZECN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)Cl

Origin of Product

United States

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